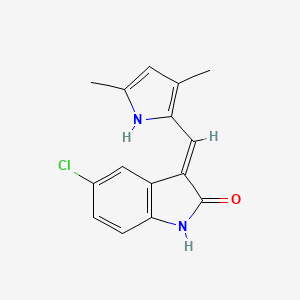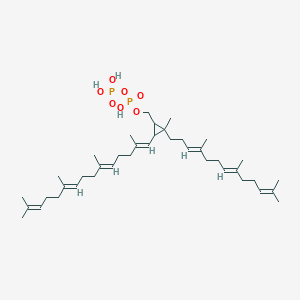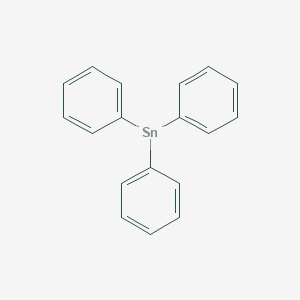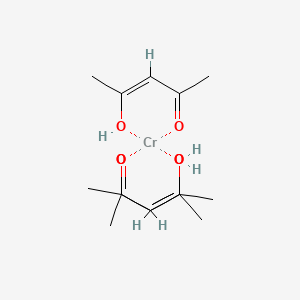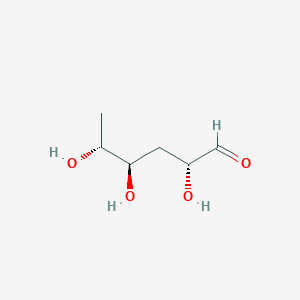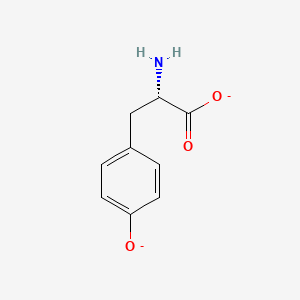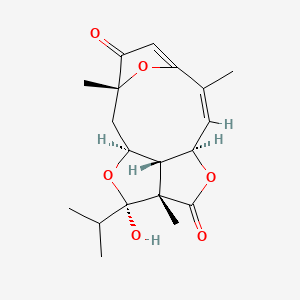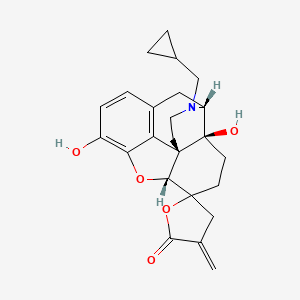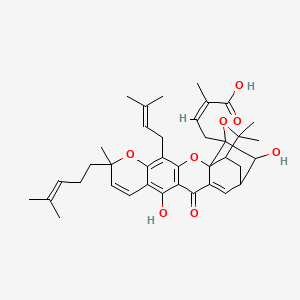
Dihydrogambogic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide dihydrogambogique est un dérivé de l’acide gambogique, un composé naturel provenant de la résine de l’arbre Garcinia hanburyi. Ce composé a suscité un intérêt en raison de ses propriétés thérapeutiques potentielles, notamment dans le domaine de la recherche sur le cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide dihydrogambogique peut être synthétisé à partir de l’acide gambogique par un processus de réduction. La réduction implique généralement l’utilisation d’hydrogène gazeux en présence d’un catalyseur au palladium. La réaction est réalisée dans des conditions contrôlées pour assurer la réduction sélective des doubles liaisons dans l’acide gambogique .
Méthodes de production industrielle
La production industrielle de l’acide dihydrogambogique suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l’extraction de l’acide gambogique de la résine de Garcinia hanburyi, suivie de sa réduction à l’aide d’hydrogène gazeux et d’un catalyseur au palladium. Le produit est ensuite purifié par diverses techniques chromatographiques afin d’obtenir de l’acide dihydrogambogique à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L’acide dihydrogambogique subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’acide dihydrogambogique peut être oxydé pour former divers dérivés oxydés.
Réduction : Le composé lui-même est un produit de la réduction de l’acide gambogique.
Substitution : Il peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : L’hydrogène gazeux en présence d’un catalyseur au palladium est utilisé pour la réduction de l’acide gambogique en acide dihydrogambogique.
Substitution : Divers nucléophiles peuvent être utilisés pour des réactions de substitution au niveau des groupes hydroxyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et substitués de l’acide dihydrogambogique, qui peuvent avoir des activités biologiques différentes .
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier le comportement chimique de produits naturels similaires.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying the chemical behavior of similar natural products.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
L’acide dihydrogambogique exerce ses effets principalement par l’inhibition du système ubiquitine-protéasome. Cette inhibition entraîne l’accumulation de complexes de polyubiquitine, ce qui induit l’apoptose des cellules cancéreuses. Le composé inhibe spécifiquement l’activité chymotrypsine du protéasome 20S, ce qui est crucial pour ses effets cytotoxiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide gambogique : Le composé parent à partir duquel l’acide dihydrogambogique est dérivé.
Acide tétrahydrogambogique : Un autre dérivé de l’acide gambogique ayant des activités biologiques similaires mais une structure chimique différente.
Célastrol : Un composé ayant une activité inhibitrice du protéasome similaire mais dérivé d’une source naturelle différente.
Unicité
L’acide dihydrogambogique est unique en raison de son inhibition spécifique de l’activité chymotrypsine du protéasome 20S et de sa puissante activité cytotoxique contre les cellules cancéreuses. Sa forme réduite par rapport à l’acide gambogique lui confère des propriétés chimiques différentes qui peuvent être avantageuses dans certaines applications thérapeutiques .
Propriétés
Formule moléculaire |
C38H46O8 |
|---|---|
Poids moléculaire |
630.8 g/mol |
Nom IUPAC |
(Z)-4-[12,18-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14-oxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,33,39,41H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13- |
Clé InChI |
VZXLWEWYBUGLJA-XKZIYDEJSA-N |
SMILES isomérique |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)C/C=C(/C)\C(=O)O)O)O)C)C |
SMILES canonique |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)
![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol](/img/structure/B1233366.png)
